molecular formula C7H4Cl2O3S B1619860 4-(Chlorosulphonyl)benzoyl chloride CAS No. 7516-60-1

4-(Chlorosulphonyl)benzoyl chloride

Cat. No. B1619860
CAS RN: 7516-60-1
M. Wt: 239.07 g/mol
InChI Key: JYJUMAFOXPQPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chlorosulphonyl)benzoyl chloride is a useful research compound. Its molecular formula is C7H4Cl2O3S and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chlorosulphonyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chlorosulphonyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7516-60-1

Product Name

4-(Chlorosulphonyl)benzoyl chloride

Molecular Formula

C7H4Cl2O3S

Molecular Weight

239.07 g/mol

IUPAC Name

4-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H4Cl2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H

InChI Key

JYJUMAFOXPQPAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)Cl

Other CAS RN

7516-60-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (2.2 mL) was added to a mixture of 4-(chlorosulfonyl)benzoic acid (0.662 g, 3.0 mmol) in anhydrous dichloromethane (25 mL) followed by one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature overnight. Then the mixture was then concentrated to provide 4-(chlorosulfonyl)benzoyl chloride which was used without additional purification.
Quantity
2.2 mL
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reactant
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0.662 g
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reactant
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25 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.179 g, 9.29 mmol) is added to a suspension of 4-chlorosulfonyl-benzoic acid (1.025 g, 4.64 mmol) in 10 mL of DCM at RT. A drop of DMF is added. Stirring is continued for 2.5 days. A pale yellow solution results. The reaction mixture is concentrated under vacuum. Toluene is added and the mixture is concentrated under vacuum again. This last process is repeated twice more, and the mixture is finally dried under vacuum to give 4-chlorosulfonyl-benzoyl chloride as a pale yellow solid.
Quantity
1.179 g
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reactant
Reaction Step One
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1.025 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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